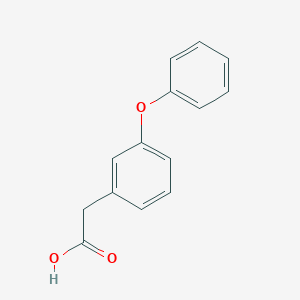

3-Phenoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMRHTTWKDVQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186511 | |

| Record name | 3-Phenoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32852-81-6 | |

| Record name | 3-Phenoxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H66Y3PYX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 3-Phenoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetic acid, with the IUPAC name 2-(3-phenoxyphenyl)acetic acid, is an organic compound that holds interest in the fields of medicinal chemistry and materials science.[1] Its structural motif, featuring a phenyl ether linkage, is found in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as formulation science, drug delivery, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to distinguish between experimentally determined and computationally predicted values.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-phenoxyphenyl)acetic acid | [1] |

| CAS Number | 32852-81-6 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Melting Point | 88-91 °C | |

| Boiling Point | 746.53 K (473.38 °C) (Calculated) | [2] |

| Physical Description | Solid |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source/Comment |

| Water Solubility | log₁₀WS = -3.01 (Calculated) | [2] |

| pKa | ~3.95 (Analogous Compound: 3-phenoxybenzoic acid) | [3] |

| logP (octanol/water) | 3.106 (Calculated) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[4]

Protocol: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: A small amount of this compound is finely ground into a powder.[5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[6]

-

Approximate Determination: A rapid heating rate (5-10 °C/min) is initially used to obtain an approximate melting range.[6]

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is inserted, and the temperature is increased at a slow rate of approximately 2°C/min near the expected melting point.[7]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For carboxylic acids like this compound, solubility is highly dependent on the pH of the aqueous medium and the polarity of the solvent.

Protocol: Qualitative and Quantitative Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9), and organic solvents such as ethanol, acetone, and hexane.

-

Qualitative Assessment: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL). The mixture is vortexed or shaken vigorously for a set period. Visual inspection determines if the solid has completely dissolved.

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility, to create a solution of known concentration (e.g., 1 mM).[10]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[10][11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[12]

logP (Octanol/Water Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4 for physiological relevance, which would yield logD) are mutually saturated by shaking them together and allowing the phases to separate.[13][14]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then left undisturbed for the phases to fully separate.[15][16]

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[15]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

Visualization

The following diagram illustrates the experimental workflow for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | C14H12O3 | CID 141749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 32852-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pKa values [stenutz.eu]

- 4. athabascau.ca [athabascau.ca]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. community.wvu.edu [community.wvu.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Determination the solubility of drug at room temperature - Pharmacy Infoline [pharmacyinfoline.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. enamine.net [enamine.net]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. agilent.com [agilent.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-(3-Phenoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of 2-(3-phenoxyphenyl)acetic acid, including its chemical identity, physicochemical properties, potential synthesis and analytical methodologies, and likely biological activity based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: 2-(3-phenoxyphenyl)acetic acid[1]

Synonyms:

-

3-Phenoxyphenylacetic acid[1]

-

Benzeneacetic acid, 3-phenoxy-[1]

-

3-Phenoxybenzeneacetic acid[1]

-

(3-phenoxyphenyl)acetic acid[1]

-

m-phenoxyphenylacetic acid[1]

-

CAS Number: 32852-81-6[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(3-phenoxyphenyl)acetic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Chem-Impex |

| Melting Point | 88-92 °C | Chem-Impex |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 228.078644241 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Experimental Protocols

Synthesis of 2-(3-phenoxyphenyl)acetic acid

Hypothetical Synthesis of 2-(3-phenoxyphenyl)acetic acid via Hydrolysis of the Corresponding Nitrile:

Step 1: Synthesis of 3-Phenoxybenzyl Cyanide

A likely precursor, 3-phenoxybenzyl cyanide, can be synthesized from 3-phenoxybenzyl alcohol.

-

Reaction: 3-phenoxybenzyl alcohol is converted to 3-phenoxybenzyl chloride using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. The resulting benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent like acetone or a biphasic system to yield 3-phenoxybenzyl cyanide.

Step 2: Hydrolysis of 3-Phenoxybenzyl Cyanide to 2-(3-phenoxyphenyl)acetic acid

The nitrile group of 3-phenoxybenzyl cyanide can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Procedure:

-

3-Phenoxybenzyl cyanide is refluxed with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide).

-

The reaction mixture is heated for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

-

After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the crude 2-(3-phenoxyphenyl)acetic acid.

-

The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to yield the final product.

-

Analytical Methodology

A representative analytical method for the quantification of 2-(3-phenoxyphenyl)acetic acid can be adapted from the established methods for the closely related drug, fenoprofen. A high-performance liquid chromatography (HPLC) method is suitable for this purpose.

Representative HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm packing).

-

Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid (e.g., 50:49.6:0.4 v/v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Sample Preparation: A standard solution of 2-(3-phenoxyphenyl)acetic acid is prepared in a suitable diluent (e.g., a mixture of methanol and water). The sample to be analyzed is dissolved in the same diluent.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak area of 2-(3-phenoxyphenyl)acetic acid is measured. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Biological Activity and Signaling Pathway

Direct studies on the biological activity of 2-(3-phenoxyphenyl)acetic acid are limited in the public domain. However, its close structural analog, fenoprofen (2-(3-phenoxyphenyl)propionic acid), is a well-characterized nonsteroidal anti-inflammatory drug (NSAID). It is highly probable that 2-(3-phenoxyphenyl)acetic acid would exhibit a similar mechanism of action.

Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenoprofen reduces the production of prostaglandins.

The signaling pathway below illustrates the mechanism of action of NSAIDs like fenoprofen, which is the likely pathway for 2-(3-phenoxyphenyl)acetic acid.

Caption: Likely mechanism of action of 2-(3-phenoxyphenyl)acetic acid.

This diagram illustrates that by inhibiting the COX-1 and COX-2 enzymes, 2-(3-phenoxyphenyl)acetic acid would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. This is the established mechanism for structurally similar NSAIDs.[2][3]

References

An In-depth Technical Guide to the Spectral Data of 2-(3-phenoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-(3-phenoxyphenyl)acetic acid (CAS No. 32852-81-6). Due to the limited availability of public experimental spectral data for this specific compound, this document leverages the known spectral characteristics of the structurally similar compound, phenoxyacetic acid, to provide a predictive analysis. This guide includes predicted data for Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, presented in structured tables for clarity. Detailed experimental protocols for acquiring this data are also provided, along with visual workflows to aid in experimental design and execution.

Introduction

2-(3-phenoxyphenyl)acetic acid is a carboxylic acid derivative with a molecular formula of C₁₄H₁₂O₃. Its structure, featuring a phenoxy group at the meta-position of a phenylacetic acid moiety, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectral properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide aims to fill the current gap in publicly available spectral data by providing a detailed, predictive analysis based on established spectroscopic principles and data from the closely related analog, phenoxyacetic acid.

Predicted Spectral Data

The following sections present the predicted spectral data for 2-(3-phenoxyphenyl)acetic acid. These predictions are derived from the analysis of phenoxyacetic acid's spectral data, with adjustments made to account for the structural influence of the additional meta-substituted phenoxy group.

Predicted Mass Spectrometry Data

The mass spectrum of 2-(3-phenoxyphenyl)acetic acid is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 228 | Molecular Ion |

| [M - COOH]⁺ | 183 | Loss of the carboxylic acid group |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the chemical environment of the protons in the molecule. The additional phenoxy group is expected to introduce further complexity in the aromatic region compared to phenoxyacetic acid. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11.0 | Singlet | 1H |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | 9H |

| -CH₂- | ~3.6 | Singlet | 2H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The presence of two phenyl rings and the ether linkage will result in a number of distinct signals in the aromatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H and C-C | 115 - 140 |

| -CH₂- | ~40 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium | -CH₂- |

| C=O Stretch | 1730 - 1700 | Strong | Carboxylic Acid |

| C=C Stretch | 1600 - 1450 | Medium to Strong | Aromatic Ring |

| C-O Stretch (Ether) | 1250 - 1200 | Strong | Aryl Ether |

| C-O Stretch (Acid) | 1320 - 1210 | Medium | Carboxylic Acid |

| O-H Bend | 1440 - 1395 | Medium | Carboxylic Acid |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 2-(3-phenoxyphenyl)acetic acid.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of 2-(3-phenoxyphenyl)acetic acid is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

-

Method: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-(3-phenoxyphenyl)acetic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid 2-(3-phenoxyphenyl)acetic acid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Method: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam creates an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

Data Acquisition: The detector measures the attenuated IR beam, and the instrument's software generates the infrared spectrum. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their key therapeutic and agrochemical applications, focusing on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. The information is presented to facilitate research and development in medicinal chemistry and agricultural science.

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The primary methods for evaluating this activity are the disc diffusion method for initial screening and broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

1.1. Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of microorganisms.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the phenoxyacetic acid derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Interpretation: The diameter of the clear zone of growth inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.

1.2. Microplate Alamar Blue Assay (MABA) for Mycobacteria

This colorimetric assay is used to determine the MIC of compounds against Mycobacterium tuberculosis.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The microplate is incubated for several days to allow for bacterial growth.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Result Interpretation: In the presence of viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is the lowest concentration of the compound that prevents this color change.[1]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | Assay | Result | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | Broth Microdilution | MIC = 9.66 µg/mL | [2] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37Rv | MABA | MIC = 0.06 µg/mL | [2] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Disc Diffusion | 20 mm zone of inhibition | [3] |

Anti-inflammatory Activity

A significant therapeutic application of phenoxyacetic acid derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Phenoxyacetic acid derivatives can selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.

Experimental Protocol

2.1. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.[3]

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.

-

Compound Administration: The test phenoxyacetic acid derivative or a standard drug (e.g., diclofenac) is administered to the animals, typically intraperitoneally.[4]

-

Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[5][6]

-

Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[4]

Quantitative Data: Anti-inflammatory Activity

| Compound Series | Assay | Result (IC50 for COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazoline-phenoxyacetic acid derivatives (6a, 6c) | In vitro COX inhibition | 0.03 µM | 365.4 and 196.9 | [8] |

| Phenoxyacetic acid derivatives (5d-f, 7b, 10c-f) | In vitro COX inhibition | 0.06 - 0.09 µM | Up to 133.34 | [9] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | In vitro COX inhibition | 0.29 µM | 67.24 | [10] |

Anticancer Activity

Numerous phenoxyacetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death).

Signaling Pathway: Induction of Apoptosis

Phenoxyacetic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Experimental Protocol

3.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenoxyacetic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | Assay | Result (IC50) | Reference |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | Cytotoxicity Assay | 0.194 µg/mL | [2] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal cancer cells | Proliferation Assay | 4.8 µM | [2] |

| Novel Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | MTT Assay | 1.43 µM | |

| Novel Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | MTT Assay | 7.43 µM |

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-D and MCPA, are widely used as selective herbicides for the control of broadleaf weeds in cereal crops. They function as synthetic auxins, disrupting normal plant growth processes.

Signaling Pathway: Synthetic Auxin Mechanism of Action

These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they lead to uncontrolled and disorganized plant growth, ultimately causing plant death. The signaling pathway involves the perception of the synthetic auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA repressor proteins and the subsequent over-activation of auxin-responsive genes.

Experimental Workflow: Herbicide Efficacy Evaluation

A general workflow for assessing the herbicidal activity of new phenoxyacetic acid derivatives.

Conclusion

Phenoxyacetic acid derivatives continue to be a rich source of biologically active molecules with diverse applications. Their structural simplicity and amenability to chemical modification make them attractive scaffolds for the development of new therapeutic agents and agrochemicals. The information provided in this guide serves as a foundational resource for researchers in these fields, offering standardized protocols and a summary of key quantitative data to inform future discovery and development efforts.

References

- 1. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. luvas.edu.in [luvas.edu.in]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unraveling the Cellular Mechanisms of 3-Phenoxyphenylacetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anticipated mechanism of action of 3-Phenoxyphenylacetic acid in cellular pathways. While direct experimental data on this specific isomer is limited in publicly available literature, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for a strongly inferred mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound belongs to the family of phenoxyphenylacetic acids, which are known to exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3]

The anti-inflammatory action of this class of compounds is primarily attributed to the inhibition of COX-2, which is inducibly expressed at sites of inflammation. Inhibition of the constitutively expressed COX-1 is associated with some of the side effects of non-selective NSAIDs.[2] The general mechanism involves the binding of the inhibitor to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

Quantitative Data for Structurally Related Compounds

| Compound | Target | IC50 (µM) | Species | Assay Method |

| Fenclofenac | COX-1 / COX-2 | - | Rat | Adjuvant Arthritis |

| Diclofenac | COX-1 | 0.076 | - | In vitro |

| COX-2 | - | - | - | |

| Mefenamic Acid | COX-2 | 5.3 | - | In vitro |

| Celecoxib | COX-1 | 14.93 | - | In vitro |

| COX-2 | 0.04 | - | In vitro | |

| Ibuprofen | COX-1 | 2.9 | - | In vitro |

| COX-2 | - | - | - |

Note: The data presented is a compilation from various sources for comparative purposes.[1][4][5] Experimental conditions may vary between studies.

Experimental Protocols

To facilitate further research into the precise mechanism of action of this compound, the following are detailed protocols for key experiments used to characterize COX inhibitors.

In Vitro Cyclooxygenase (COX) Activity Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).[6]

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare Arachidonic Acid substrate solution.

-

-

Assay Procedure:

-

Add COX Assay Buffer, COX Probe, and COX Cofactor to each well of a 96-well plate.

-

Add the test compound (this compound) at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

-

Add purified COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding the Arachidonic Acid solution.

-

Measure the fluorescence intensity kinetically at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2 by cells in response to an inflammatory stimulus.

-

Cell Culture and Treatment:

-

Plate suitable cells (e.g., macrophages, endothelial cells) in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

PGE2 Measurement:

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE2 according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in each sample.

-

Determine the inhibitory effect of this compound on PGE2 production.

-

Western Blot for COX-2 Expression

This method is used to determine if the compound affects the expression level of the COX-2 protein.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described for the PGE2 assay.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for COX-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify the levels of COX-2 expression relative to a loading control (e.g., β-actin).

-

Concluding Remarks

Based on the extensive evidence from the broader class of phenoxyphenylacetic acids, it is highly probable that this compound functions as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. This would place it within the well-established NSAID category of drugs. However, to fully elucidate its therapeutic potential and safety profile, direct experimental validation is crucial. Future research should focus on determining its IC50 values for COX-1 and COX-2 to assess its potency and selectivity, as well as comprehensive in vivo studies to confirm its anti-inflammatory efficacy and toxicological profile. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations.

References

- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Deep Dive into Phenoxyphenylacetic Acid Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth review of the synthesis, biological activities, and therapeutic potential of phenoxyphenylacetic acid derivatives, offering a comprehensive resource for researchers and scientists in drug development.

Phenoxyphenylacetic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a phenyl ring linked to another phenyl ring through an ether bond, with an acetic acid moiety, have been extensively investigated for their therapeutic potential across various disease areas. This technical guide provides a comprehensive review of the current literature, focusing on their synthesis, quantitative biological data, experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Biological Activity

The biological evaluation of phenoxyphenylacetic acid derivatives has revealed their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anti-inflammatory Activity of Phenoxyphenylacetic Acid Derivatives (COX-2 Inhibition)

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| 5d | 0.08 ± 0.01 | 8.99 ± 0.15 | 112.38 | [1] |

| 5e | 0.07 ± 0.01 | - | - | [1] |

| 5f | 0.06 ± 0.01 | 8.00 ± 0.13 | 133.33 | [1] |

| 7b | 0.09 ± 0.01 | 10.12 ± 0.11 | 112.44 | [1] |

| 10c | 0.07 ± 0.01 | - | - | [1] |

| 10d | 0.08 ± 0.01 | - | - | [1] |

| 10e | 0.06 ± 0.01 | - | - | [1] |

| 10f | 0.09 ± 0.01 | - | - | [1] |

| Celecoxib (Reference) | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.6 | [1] |

| Mefenamic acid (Reference) | 1.98 ± 0.02 | 29.9 ± 0.09 | 15.1 | [1] |

Table 2: Anticancer Activity of Phenoxyphenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound I | HepG2 (Liver Cancer) | 1.43 | [2] |

| Compound II | HepG2 (Liver Cancer) | 6.52 | [2] |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | [2] |

| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [3] |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.07 | [3] |

| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [3] |

| 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [3] |

| Doxorubicin (Reference) | MDA-MB-468 | 0.38 ± 0.07 | [3] |

| Doxorubicin (Reference) | PC-12 | 2.6 ± 0.13 | [3] |

| Doxorubicin (Reference) | MCF-7 | 2.63 ± 0.4 | [3] |

Table 3: Antimicrobial Activity of Phenoxyphenylacetic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Carbazole derivative 2 | S. aureus ATCC 29213 | 30 | [4] |

| Carbazole derivative 2 | S. aureus ATCC 6358 | 30 | [4] |

| Carbazole derivative 2 | S. pyogenes ATCC 19615 | 40 | [4] |

| Carbazole derivative 2 | S. epidermidis ATCC 12228 | 50 | [4] |

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of phenoxyphenylacetic acid derivatives, providing a practical guide for researchers.

Synthesis of Phenoxyacetic Acid Derivatives

A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis.[5][6]

Example Protocol: Synthesis of 2-(4-formylphenoxy)acetic acids [1]

-

Esterification: A solution of a substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (5.52 g, 40 mmol).

-

The resulting mixture is stirred for 12 hours to yield the corresponding ethyl 2-(formylphenoxy)acetate.

-

Hydrolysis: The ester is then subjected to hydrolysis using a mixture of aqueous sodium hydroxide and methanol at 20°C for 12 hours to produce the desired 2-(formylphenoxy)acetic acid.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 can be assessed using a colorimetric or fluorometric inhibitor screening assay kit.[1][7]

General Protocol: [1]

-

The Cayman® colorimetric COX inhibitor screening assay kit is used.

-

The test compounds, along with reference drugs like mefenamic acid and celecoxib, are evaluated for their ability to inhibit COX-1 and COX-2.

-

The concentration required to inhibit enzyme activity by 50% (IC50) is determined.

-

The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathways and Mechanisms of Action

Phenoxyphenylacetic acid derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Action: COX-2 Inhibition and Beyond

The primary mechanism for the anti-inflammatory activity of many phenoxyphenylacetic acid derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Caption: Inhibition of the COX-2 pathway by phenoxyphenylacetic acid derivatives.

Beyond direct enzyme inhibition, some derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a broader immunomodulatory role.[8] This may involve the modulation of transcription factors such as NF-κB.

Neuroprotective Mechanisms

Recent studies have highlighted the neuroprotective potential of phenolic acids, which share structural similarities with phenoxyphenylacetic acid derivatives. The proposed mechanisms involve the modulation of key signaling pathways related to oxidative stress and inflammation.

1. Nrf2-ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Some phenolic compounds can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[9]

Caption: Activation of the Nrf2-ARE pathway by phenolic acids.

2. MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Dysregulation of this pathway is implicated in neurodegenerative diseases. Certain phenolic acids have been shown to modulate MAPK signaling, contributing to their neuroprotective effects.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Public Data on Therapeutic Targets of 3-Phenoxyphenylacetic Acid Prompts Focus on Structurally Related Compounds

An in-depth review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the specific therapeutic targets of 3-Phenoxyphenylacetic acid. Despite its availability as a chemical reagent and its classification as a pharmaceutical intermediate, no substantive data detailing its biological activity, mechanism of action, or molecular targets could be identified.

Given the absence of direct research on this compound, this technical guide will instead focus on the known therapeutic targets and biological activities of its structurally related analogs: 3-Hydroxyphenylacetic acid (3-HPAA) , and the broader classes of Phenoxyacetic acid derivatives and Phenylacetic acid derivatives . These compounds share core structural motifs with this compound and have been the subject of various pharmacological studies, offering potential insights into the therapeutic areas where this compound or its future derivatives might be active.

This guide will adhere to the requested format, providing a comprehensive overview of the therapeutic targets of these related compounds, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support researchers, scientists, and drug development professionals in their exploration of this chemical space.

3-Hydroxyphenylacetic Acid (3-HPAA): A Metabolite with Diverse Bioactivity

3-Hydroxyphenylacetic acid is a human metabolite derived from the microbial breakdown of dietary flavonoids. It has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in cardiovascular and neurological conditions.

Identified Therapeutic Targets and Biological Effects

The primary therapeutic targets and effects identified for 3-HPAA are summarized below.

| Target/Effect | Biological Activity | Quantitative Data |

| Vasodilation/eNOS Pathway | Induces endothelium-dependent vasorelaxation, leading to a decrease in blood pressure. This effect is mediated by the release of nitric oxide (NO).[1] | Significant vasodilation observed at a concentration of 1 mM in porcine coronary artery rings.[1] |

| γ-Hydroxybutyrate (GHB) Receptor | Binds to the GHB receptor in rat cerebrocortical membranes.[2] | IC50: 12 µM[2] |

| GABAA Receptor | Binds to GABAA receptors in rat cerebrocortical membranes.[3] | Data on specific binding affinity (Ki or IC50) is not readily available in the reviewed literature. |

| Spermatogenesis | Has been shown to rejuvenate spermatogenic dysfunction in aged mice. | Specific quantitative data on the direct molecular interactions are not detailed in the available literature. |

Signaling Pathways

3-HPAA is believed to promote vasodilation by stimulating the endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator.

Experimental Protocols

This ex vivo protocol is used to assess the vasodilatory effects of a compound on isolated arterial rings.

Objective: To determine the dose-dependent vasorelaxant effect of 3-HPAA.

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). Endothelial function is assessed by inducing relaxation with acetylcholine in rings pre-contracted with phenylephrine.[1]

-

Pre-contraction: A sustained contraction is induced with a vasoconstrictor agent like phenylephrine or U46619.[1]

-

Compound Administration: Cumulative concentrations of 3-HPAA are added to the organ bath, and the relaxation response is measured isometrically.[4]

-

Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

This in vitro assay measures the binding of a test compound to the GABAA receptor.

Objective: To determine the binding affinity of a compound for the GABAA receptor.

Methodology:

-

Membrane Preparation: Rat brain cortices are homogenized and centrifuged to prepare a crude membrane suspension.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.[5][6]

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Phenoxyacetic and Phenylacetic Acid Derivatives: Modulators of Nuclear Receptors and GPCRs

Derivatives of phenoxyacetic acid and phenylacetic acid have been synthesized and evaluated for a wide range of therapeutic applications, notably in metabolic diseases and inflammation.

Identified Therapeutic Targets

These classes of compounds have been shown to target several key receptors involved in metabolism and cellular signaling.

| Compound Class | Target | Biological Effect | Example Quantitative Data |

| Phenoxyacetic Acid Derivatives | Free Fatty Acid Receptor 1 (FFA1/GPR40) | Agonism at FFA1 enhances glucose-stimulated insulin secretion. | A potent FFA1 agonist from this class (compound 18b) showed an EC50 of 62.3 nM.[7][8] Another derivative (compound 16) had an EC50 of 43.6 nM.[9] |

| Phenylacetic Acid Derivatives | Liver X Receptors (LXRα and LXRβ) | Agonism at LXRs regulates cholesterol and fatty acid metabolism. | Specific quantitative data for phenylacetic acid derivatives are context-dependent and vary widely with structural modifications. |

| Phenoxyacetic & Phenylacetic Acid Derivatives | Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ) | Agonism at PPARs modulates lipid metabolism, glucose homeostasis, and inflammation. | A phenylacetic acid derivative (compound 7) was shown to be a potent glucose and triglyceride-lowering agent comparable to BRL 49653.[10] |

Signaling Pathways

FFA1 is a G-protein coupled receptor (GPCR) that, upon activation by agonists like certain phenoxyacetic acid derivatives, primarily signals through the Gq/11 pathway.

Both Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA response elements, thereby regulating gene transcription.

Experimental Protocols

This cell-based assay measures the activation of FFA1 by monitoring intracellular calcium levels.

Objective: To determine the potency (EC50) of a test compound as an FFA1 agonist.

Methodology:

-

Cell Culture: A stable cell line expressing the human FFA1 receptor and a calcium-sensitive photoprotein like aequorin (e.g., CHO or HEK293 cells) is used.[11]

-

Cell Preparation: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or coelenterazine for aequorin-based assays.[11][12]

-

Compound Addition: The cells are exposed to varying concentrations of the test compound (e.g., a phenoxyacetic acid derivative).

-

Signal Detection: The change in fluorescence or luminescence, which corresponds to the increase in intracellular calcium, is measured using a plate reader.[12]

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

This is a cell-based reporter gene assay to measure the activation of LXR or PPAR by a test compound.

Objective: To quantify the agonistic activity of a compound on LXR or PPAR.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with plasmids encoding the LXR or PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of the corresponding response elements (LXRE or PPRE).

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control, and the EC50 is determined from the dose-response curve.

Disclaimer: The information provided in this guide is based on publicly available scientific literature for compounds structurally related to this compound. The biological activities and therapeutic targets described herein should not be directly extrapolated to this compound without experimental validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. resources.revvity.com [resources.revvity.com]

3-Phenoxyphenylacetic Acid as a Putative Plant Auxin: A Technical Guide

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development. The most well-known native auxin is Indole-3-acetic acid (IAA). However, a variety of other endogenous and synthetic compounds exhibit auxin-like activity. Phenylacetic acid (PAA) is a naturally occurring auxin found in many plants, often at concentrations higher than IAA.[1][2] While generally less active than IAA in most assays, PAA is a significant contributor to the overall auxin activity within a plant.[1][3][4]

This guide explores the potential of 3-Phenoxyphenylacetic acid as a plant auxin by examining the established knowledge of PAA and the structure-activity relationships of related synthetic auxins. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and agrochemicals.

Chemical Structure and Properties

A fundamental requirement for auxin activity is the presence of an aromatic ring system and a carboxylic acid side chain.[5]

Phenylacetic Acid (PAA)

-

IUPAC Name: 2-Phenylacetic acid

-

Molecular Formula: C₈H₈O₂

-

Molecular Weight: 136.15 g/mol

This compound

-

IUPAC Name: 2-(3-phenoxyphenyl)acetic acid

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

The structural similarity between PAA and this compound, particularly the phenylacetic acid backbone, suggests that the latter may also exhibit auxin-like properties. The addition of a phenoxy group at the meta-position of the phenyl ring in PAA is a key structural difference. In studies of mono-substituted phenylacetic acids, the meta position has been shown to be important for growth-promoting activity.[6]

Mechanism of Action: The Auxin Signaling Pathway

It is well-established that natural and many synthetic auxins function through a common signaling pathway. PAA has been shown to act via the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) pathway, the primary auxin signaling cascade in plants.[2][7][8]

The canonical auxin signaling pathway proceeds as follows:

-

Auxin Perception: In the nucleus, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[9][10]

-

Ubiquitination and Degradation: This interaction leads to the polyubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB E3 ubiquitin ligase complex.[9]

-

Derepression of ARFs: The ubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome.[9]

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive auxin-mediated physiological responses.[11]

Given that PAA utilizes this pathway, it is plausible that this compound, if active, would also function through the same mechanism.

Quantitative Data on Auxin Activity

While specific data for this compound is unavailable, the following tables summarize the known activity of PAA in comparison to the principal auxin, IAA.

Table 1: Comparative Auxin Activity of PAA and IAA

| Assay Type | Plant Species | PAA Activity Relative to IAA | Reference |

| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower | [7][12] |

| DR5::GUS Expression | Arabidopsis thaliana | ~20-fold lower | [7] |

| Coleoptile Elongation | Avena sativa (oat) | Less than 10% | [3][4] |

| Pea Stem Test | Pisum sativum (pea) | Less than 10% | [3][4] |

| Lateral Root Induction | Pisum sativum (pea) | More active than IAA | [1] |

Table 2: Endogenous Levels of PAA and IAA in Arabidopsis thaliana

| Tissue | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | PAA/IAA Ratio | Reference |

| Dry Seeds | ~3500 | ~2000 | 1.75 | [2] |

| Inflorescences | ~2500 | ~170 | 14.7 | [2] |

| Cauline Leaves | ~1200 | ~90 | 13.3 | [2] |

| Stems | ~800 | ~200 | 4.0 | [2] |

| Rosette Leaves | ~1500 | ~200 | 7.5 | [2] |

| Roots | ~1800 | ~220 | 8.2 | [2] |

| Siliques | ~500 | ~1200 | 0.4 | [2] |

Experimental Protocols

The following are detailed methodologies for assessing auxin activity and for the synthesis of the parent compound, Phenylacetic acid. These protocols can be adapted for the study of this compound.

Root Elongation Assay in Arabidopsis thaliana

This bioassay is a standard method to determine the auxin activity of a compound by observing its effect on root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Test compound (e.g., PAA or this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol)

-

Sterile petri dishes (100 mm x 15 mm)

-

Sterile water

-

70% (v/v) ethanol

-

5% (v/v) sodium hypochlorite solution with 0.05% (v/v) Triton X-100

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: a. Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation and remove the ethanol. d. Add 1 mL of 5% sodium hypochlorite solution with Triton X-100 and vortex for 5 minutes. e. Pellet the seeds and wash them three times with sterile water. f. Resuspend the seeds in a small volume of sterile water and store at 4°C for 2-3 days for stratification.

-

Preparation of Growth Media: a. Prepare MS medium according to the manufacturer's instructions, typically containing 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. b. Autoclave the medium and allow it to cool to approximately 50-60°C. c. Add the test compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control plate with only the solvent should also be prepared. d. Pour the medium into sterile petri dishes and allow them to solidify.

-

Plating and Growth: a. Pipette the stratified seeds onto the surface of the agar plates in a straight line. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Data Collection and Analysis: a. After a set period of growth (e.g., 7-10 days), photograph the plates. b. Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ). c. Calculate the average root length and standard deviation for each concentration. d. Plot the average root length against the concentration of the test compound to generate a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and synthesis history of phenoxyacetic acids

An In-depth Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, synthesis, and biological action of phenoxyacetic acids, a class of compounds with significant impact in agriculture and pharmacology.

Discovery and Historical Context

The journey of phenoxyacetic acids began with early investigations into plant growth hormones. While phenoxyacetic acid itself was first prepared in 1880, its profound biological effects and those of its derivatives were not realized until the 1940s.[1] During World War II, research into plant growth regulators for agricultural applications led to the discovery of the potent herbicidal activity of chlorinated phenoxyacetic acids.[2]

A pivotal moment in this discovery was the work of R. Pokorny, who first reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1941.[2] This compound, along with (4-chloro-2-methylphenoxy)acetic acid (MCPA), was introduced in 1946 and quickly became widely used in agriculture by the mid-1950s.[2] These compounds were found to be synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and death in broadleaf plants, while leaving monocotyledonous crops like wheat and corn relatively unharmed.[2] This selective herbicidal action revolutionized weed control in modern agriculture.

Beyond their agricultural significance, phenoxyacetic acid derivatives have also found applications in pharmaceuticals. For example, they form the structural basis for some drugs and are used as intermediates in the synthesis of compounds like phenoxymethylpenicillin (penicillin V).[3]

Synthesis of Phenoxyacetic Acids

Several synthetic routes have been developed for the preparation of phenoxyacetic acids and their derivatives. The most common and historically significant methods are the Williamson ether synthesis, the Ullmann condensation, and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely used method for preparing phenoxyacetic acids. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid, typically chloroacetic acid.[1][4]

General Reaction:

Ar-O⁻Na⁺ + ClCH₂COOH → Ar-OCH₂COONa + NaCl Ar-OCH₂COONa + HCl → Ar-OCH₂COOH + NaCl

-

Preparation of Phenoxide: Accurately weigh approximately 1.0 g of 4-methylphenol (p-cresol) into a 25x100 mm test tube. Add 5 mL of 30% aqueous sodium hydroxide solution.

-

Addition of Chloroacetic Acid: Add 1.5 g of chloroacetic acid to the test tube.

-

Reaction: Stir the mixture to dissolve the reagents. Gentle warming may be applied. Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.

-

Work-up:

-

Cool the test tube and dilute the mixture with about 10 mL of water.

-

Acidify the solution with 6M HCl until it turns blue litmus paper red.

-

Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.

-

Wash the ether layer with 15 mL of water.

-

Extract the ether layer with 10 mL of saturated sodium bicarbonate solution.

-

-

Isolation and Purification:

-

Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

-

Filter the solid product using a Büchner funnel.

-

Recrystallize the crude product from a minimal volume of hot water.

-

Dry the purified crystals and determine the mass and melting point.

-

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of phenoxyacetic acids.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[5] In the context of phenoxyacetic acid synthesis, this would involve the reaction of an aryl halide with a hydroxyacetic acid derivative in the presence of a copper catalyst and a base. This method is particularly useful for the synthesis of more complex phenoxyacetic acid derivatives where the Williamson ether synthesis may not be as efficient.[6]

General Reaction:

Ar-X + HOCH₂COOH + Base --(Cu catalyst)--> Ar-OCH₂COOH + HX + Base-H⁺

The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP.[5]

Kolbe-Schmitt Reaction

While the Kolbe-Schmitt reaction is primarily known for the synthesis of salicylic acid from phenol and carbon dioxide, a modification of this reaction can be envisioned for the synthesis of certain phenoxyacetic acid derivatives.[7][8] This would involve the carboxylation of a phenoxide, followed by reduction and subsequent etherification. However, this is not a common or direct route for the synthesis of phenoxyacetic acids.

Mechanism of the Kolbe-Schmitt Reaction:

-

Phenoxide Formation: Phenol is treated with a strong base (e.g., NaOH) to form the sodium phenoxide.

-

Electrophilic Attack: The electron-rich phenoxide attacks carbon dioxide, which acts as a weak electrophile.

-

Rearomatization: The intermediate undergoes tautomerization to restore the aromatic ring, resulting in the formation of sodium salicylate.

-

Acidification: Acidification of the reaction mixture yields salicylic acid.

Quantitative Data

The following tables summarize key quantitative data for phenoxyacetic acid and some of its important derivatives.

Table 1: Physicochemical Properties of Phenoxyacetic Acid and Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98-100 | 3.17 |

| 4-Chlorophenoxyacetic acid (4-CPA) | C₈H₇ClO₃ | 186.59 | 157-159 | 3.01 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 138-141 | 2.73 |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 2.87 |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | C₉H₉ClO₃ | 200.62 | 118-119 | 3.07 |

Data compiled from various sources.

Table 2: Synthesis Yields of Phenoxyacetic Acid via Williamson Ether Synthesis

| Phenol Derivative | Reaction Conditions | Yield (%) | Reference |

| Phenol | NaOH, Chloroacetic acid, Reflux in H₂O/Ethanol | 75 | [9] |

| p-Cresol | NaOH, Chloroacetic acid, 90-100°C in H₂O | Not specified | [10] |

| 2,4-Dichlorophenol | NaOH, Chloroacetic acid, Reflux | >95 | [11] |

Mechanism of Action: Synthetic Auxins

Phenoxyacetic acid herbicides exert their biological effects by acting as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[2] At high concentrations, these synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death.

The key steps in the auxin signaling pathway that are hijacked by phenoxyacetic acid herbicides are:

-

Perception: Synthetic auxins bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.

-

Ubiquitination and Degradation: This binding promotes the interaction between the TIR1/AFB receptor complex and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Gene Expression: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

-

Physiological Response: The altered gene expression leads to a cascade of physiological responses, including cell elongation, division, and differentiation, but at an uncontrolled and ultimately lethal rate.

Auxin Signaling Pathway Hijacked by Phenoxyacetic Acids

Caption: Simplified diagram of the auxin signaling pathway and its disruption by phenoxyacetic acids.

Conclusion